

Structural Confirmation of 2-Nitro-N-propylbenzenesulfonamide: A Comparative Analytical Guide

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Compound of Interest

Compound Name: 2-Propylbenzenesulfonamide

CAS No.: 146533-54-2

Cat. No.: B114953

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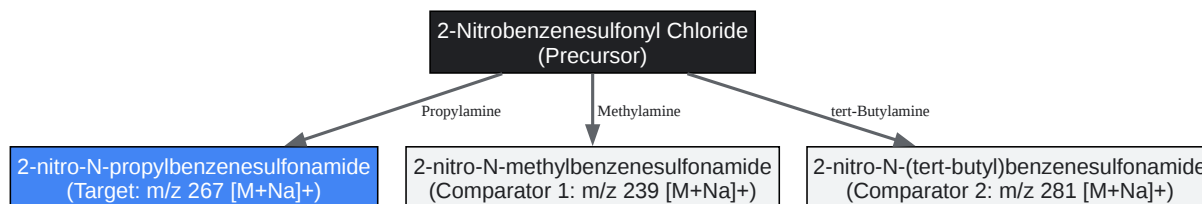
The unambiguous structural confirmation of small molecule intermediates is a critical checkpoint in chemical development and drug discovery.¹ (CAS: 89840-63-1) is a versatile synthetic scaffold whose reactivity is heavily dictated by the electron-withdrawing ortho-nitro group. To rigorously confirm its structure, analytical scientists must employ orthogonal spectroscopic techniques—primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This guide provides a comparative analytical framework, evaluating 2-nitro-N-propylbenzenesulfonamide against its closely related analogs: 2-nitro-N-methylbenzenesulfonamide and 2-nitro-N-(tert-butyl)benzenesulfonamide. By analyzing the variance in spectral data across these derivatives, researchers can establish a robust, self-validating system for structural elucidation.

Structural Relationships and Analytical Strategy

The structural differences among these sulfonamides are localized entirely to the N-alkyl substituent. This localization allows for precise tracking of NMR chemical shifts and MS

fragmentation patterns, while the aromatic core remains spectroscopically conserved.



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Caption: Structural relationships and precursor pathways for the target sulfonamide and comparators.

Comparative Spectroscopic Data

To unambiguously identify 2-nitro-N-propylbenzenesulfonamide, its spectral signatures must be contextualized against its analogs. The tables below summarize the quantitative diagnostic data.

Table 1: ^1H NMR Chemical Shifts (400 MHz, CDCl_3)

Data adapted from comparative synthesis literature[2].

Compound	Aliphatic Protons (δ , ppm)	Sulfonamide NH (δ , ppm)	Aromatic Protons (δ , ppm)
2-nitro-N-propyl-	0.91 (t, 3H), 1.55 (m, 2H), 3.01 (q, 2H)	5.30 (br s, 1H)	7.70–7.78 (m, 2H), 7.85–7.90 (m, 1H), 8.12–8.18 (m, 1H)
2-nitro-N-methyl-	2.80 (d, 3H)	5.22 (br s, 1H)	7.72–7.79 (m, 2H), 7.84–7.90 (m, 1H), 8.11–8.17 (m, 1H)
2-nitro-N-(tert-butyl)-	1.32 (s, 9H)	5.25 (br s, 1H)	7.66–7.76 (m, 2H), 7.85 (dd, 1H), 8.20 (dd, 1H)

Table 2: Diagnostic MS and IR Data

Data synthesized from general sulfonamide spectroscopic guidelines[2][3].

Compound	ESI-MS [M+Na] ⁺ (m/z)	IR ν (S=O) Asymmetric (cm ⁻¹)	IR ν (S=O) Symmetric (cm ⁻¹)
2-nitro-N-propyl-	267	~1340	~1150
2-nitro-N-methyl-	239	~1340	~1150
2-nitro-N-(tert-butyl)-	281	~1340	~1150

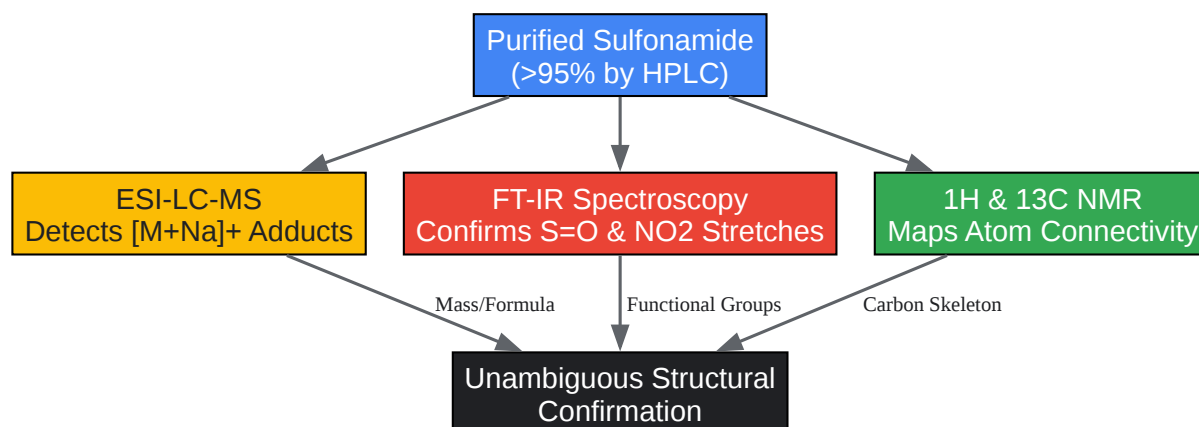
Causality & Spectral Interpretation

- Aromatic Deshielding (NMR):** Across all three compounds, the aromatic proton adjacent to the nitro group (C3-H) experiences severe deshielding due to the strong electron-withdrawing inductive and resonance effects of the -NO₂ group. This pushes its signal significantly downfield to ~8.12–8.20 ppm, distinguishing it from standard, un-nitrated benzenesulfonamides[2][4][5].
- Aliphatic Splitting Causality (NMR):** The N-propyl chain exhibits a classic first-order coupling system. The methylene group directly attached to the nitrogen (NCH₂) appears as a quartet at 3.01 ppm because it couples with both the adjacent CH₂ protons and the NH proton. In

stark contrast, the tert-butyl analog shows a massive 9-proton singlet at 1.32 ppm, confirming the absence of vicinal protons[2].

- Adduct Formation (MS): In Electrospray Ionization (ESI), sulfonamides readily form sodium adducts $[M+Na]^+$. The N-propyl derivative yields an m/z of 267, cleanly differentiating its molecular formula ($C_9H_{12}N_2O_4S$) from the N-methyl (m/z 239) and N-tert-butyl (m/z 281) analogs[2][6][7].

Orthogonal Analytical Workflow



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Caption: Orthogonal spectroscopic workflow for the self-validating structural confirmation of sulfonamides.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, meaning the method contains internal checks to verify the integrity of the data generated.

Protocol 1: High-Resolution LC-MS Analysis

Objective: Determine the exact mass to validate the molecular formula ($C_9H_{12}N_2O_4S$)[6][7].

- **Sample Preparation:** Dissolve 1 mg of 2-nitro-N-propylbenzenesulfonamide in 1 mL of LC-MS grade methanol. Dilute 1:100 in 50% Methanol/Water containing 0.1% Formic Acid.
- **System Calibration (Self-Validation Check):** Infuse a standard tuning mix (e.g., Agilent ESI-L) prior to the run. Causality: This ensures mass accuracy is calibrated to <5 ppm, guaranteeing that the observed m/z is definitively linked to the target formula and not an isobaric impurity.
- **Acquisition:** Inject 2 μ L onto a C18 column. Run a gradient from 5% to 95% Acetonitrile over 10 minutes. Operate the mass spectrometer in ESI positive mode.
- **Data Interpretation:** Extract the chromatogram for m/z 245.05 (calculated for $[M+H]^+$) and m/z 267.04 (calculated for $[M+Na]^+$). The presence of the sodium adduct alongside the protonated molecular ion self-validates the molecular weight.

Protocol 2: Multi-Nuclear NMR Acquisition

Objective: Map the exact connectivity of the N-propyl chain and the ortho-substituted aromatic ring.

- **Sample Preparation:** Dissolve 15 mg of the compound in 0.6 mL of $CDCl_3$ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm high-precision NMR tube.
- **Instrument Setup (Self-Validation Check):** Tune and match the probe on a 400 MHz NMR spectrometer. Lock onto the deuterium signal of $CDCl_3$ and shim the magnetic field until the TMS signal Full Width at Half Maximum (FWHM) is <1.0 Hz. Causality: A sharp TMS peak validates magnetic field homogeneity, ensuring that the complex multiplet splitting of the N-propyl group will be accurately resolved.
- **1H NMR Acquisition:** Acquire 16 scans with a relaxation delay (D1) of 2 seconds. Causality: A sufficient D1 ensures complete relaxation of all protons between pulses, allowing for accurate integration values that perfectly match the 12 protons of the target molecule.
- **^{13}C NMR Acquisition:** Acquire 1024 scans with proton decoupling. Confirm the presence of the diagnostic aliphatic carbons of the propyl chain (~11.2, 22.8, 45.1 ppm) and the highly

deshielded aromatic carbon attached to the nitro group (~148 ppm)[2][5].

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